molecular formula C10H20N2O B1390809 (3S)-N-(2-methylpropyl)piperidine-3-carboxamide CAS No. 1568156-27-3

(3S)-N-(2-methylpropyl)piperidine-3-carboxamide

Cat. No. B1390809
M. Wt: 184.28 g/mol
InChI Key: UYQMSGBRYUFUIH-VIFPVBQESA-N
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Description

(3S)-N-(2-methylpropyl)piperidine-3-carboxamide, also known as MPCC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. MPCC is a piperidine derivative that has been shown to exhibit a range of biological and pharmacological properties, making it a promising candidate for use in medicinal chemistry, drug discovery, and other areas of research.

Scientific Research Applications

Opioid Receptor Antagonism

One significant application of compounds related to (3S)-N-(2-methylpropyl)piperidine-3-carboxamide is in the field of opioid receptor research. For example, a study by Cueva et al. (2009) synthesized analogues of a compound structurally similar to (3S)-N-(2-methylpropyl)piperidine-3-carboxamide, demonstrating potent and selective kappa-opioid receptor antagonism. These findings are crucial in understanding and potentially manipulating opioid receptor activities, particularly in pain management and addiction therapy (Cueva et al., 2009).

Renin Inhibition

Another significant application lies in the inhibition of the renin enzyme. For instance, research by Mori et al. (2013) focused on the synthesis and optimization of carboxamide derivatives, closely related to the compound , as renin inhibitors. These compounds exhibited promising renin inhibitory activity and favorable oral exposure in animal models. Such inhibitors are potentially beneficial for treating hypertension and related cardiovascular diseases (Mori et al., 2013).

Antihypertensive Agents

Research into antihypertensive agents also involves derivatives of (3S)-N-(2-methylpropyl)piperidine-3-carboxamide. Watanuki et al. (2011) synthesized and evaluated a series of 1-alkyl-N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]piperidine-4-carboxamide derivatives for inhibitory activity against T-type Ca(2+) channels. Their studies revealed potential antihypertensive properties, highlighting the compound's relevance in developing new blood pressure medications (Watanuki et al., 2011).

PARP Inhibition

The compound has also been implicated in the development of poly(ADP-ribose)polymerase (PARP) inhibitors. Jones et al. (2009) reported the development of a series of 2-phenyl-2H-indazole-7-carboxamides as PARP 1 and 2 inhibitors. These inhibitors displayed significant activity against BRCA-1 and BRCA-2 deficient cancer cells, suggesting potential therapeutic applications in cancer treatment (Jones et al., 2009).

Anti-HIV Activity

Compounds structurally related to (3S)-N-(2-methylpropyl)piperidine-3-carboxamide have also shown potential in anti-HIV research. Imamura et al. (2006) developed a piperidine-4-carboxamide CCR5 antagonist with highly potent Anti-HIV-1 activity, demonstrating the compound's relevance in HIV treatment strategies (Imamura et al., 2006).

properties

IUPAC Name

(3S)-N-(2-methylpropyl)piperidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-8(2)6-12-10(13)9-4-3-5-11-7-9/h8-9,11H,3-7H2,1-2H3,(H,12,13)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYQMSGBRYUFUIH-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CNC(=O)[C@H]1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S)-N-(2-methylpropyl)piperidine-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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